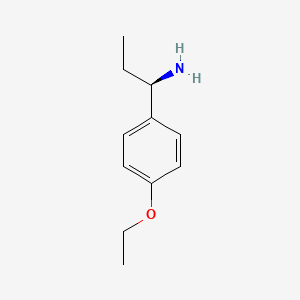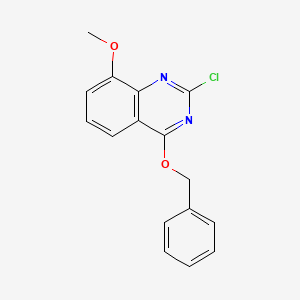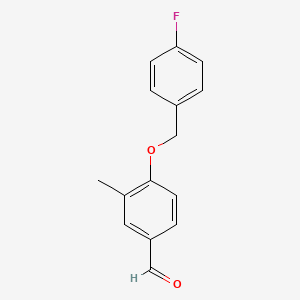
4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13FO2 It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl alcohol and 3-methylbenzaldehyde.
Reaction: The 4-fluorobenzyl alcohol is first converted to 4-fluorobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling: The resulting 4-fluorobenzyl chloride is then reacted with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(4-Fluorobenzyloxy)-3-methylbenzoic acid.
Reduction: 4-(4-Fluorobenzyloxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorobenzyloxy)benzaldehyde
- 4-(4-Fluorobenzyloxy)phenylboronic acid
- 4-(4-Fluorobenzyloxy)benzylamine
Uniqueness
4-(4-Fluorobenzyloxy)-3-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to similar compounds.
特性
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11-8-13(9-17)4-7-15(11)18-10-12-2-5-14(16)6-3-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROKSSBXLJITPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
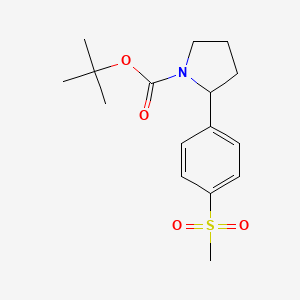


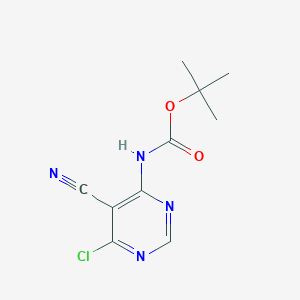
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)

![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
